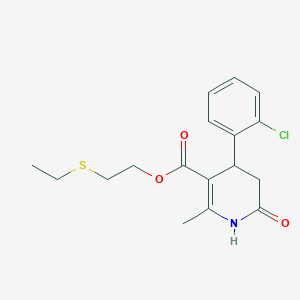

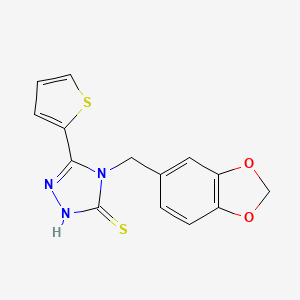

![molecular formula C20H26N4O3 B5599732 8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps and can yield compounds with significant pharmacological interest. Pardali et al. (2021) developed a simple, fast, and cost-effective three-step synthesis for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones with high yields and no further purification needed, offering a basis for synthesizing related compounds (Pardali, Katsamakas, Giannakopoulou, & Zoidis, 2021).

Molecular Structure Analysis

The molecular structure of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showcases the diversity in conformation and substitution patterns that affect their chemical behavior and potential biological activity. Chiaroni et al. (2000) studied two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, illustrating different envelope conformations of isoxazolidine rings leading to variations in pseudo-axial and pseudo-equatorial substituents, showcasing the impact of molecular structure on the compound's chemical properties (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Chemical Reactions and Properties

The reactivity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives can be influenced by their structural features, leading to varied chemical reactions and properties. For instance, the synthesis of these derivatives often involves cyclization reactions and Michael addition, as demonstrated by Tsukamoto et al. (1995), who synthesized a series of compounds related to M1 muscarinic agonists, highlighting the importance of the reaction conditions and substituent effects on the compounds' activity and selectivity (Tsukamoto, Nagaoka, Igarashi, Wanibuchi, Hidaka, & Tamura, 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, are crucial for understanding their behavior in different environments. The crystal structure analysis by Wang et al. (2011) of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate revealed insights into the molecular conformation and interactions, providing a foundation for understanding the physical characteristics of these compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Aplicaciones Científicas De Investigación

Antihypertensive Activity

The compound 8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a series studied for their potential as antihypertensive agents. These compounds have been tested in models such as spontaneous hypertensive rats, showing varying degrees of activity influenced by their substitution patterns. Notably, certain derivatives demonstrated action as alpha-adrenergic blockers, indicating a potential mechanism for lowering blood pressure without acting as beta-adrenergic blockers. This suggests their use in managing hypertension through alpha-adrenergic antagonism (Caroon et al., 1981).

Serotonin and Dopamine Receptor Affinity

Another aspect of research on similar compounds includes their affinity toward serotonin and dopamine receptors. Arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione and related structures have been synthesized and evaluated for their receptor affinities. These compounds have shown significant interactions with serotonin 5-HT1A/2A/7 receptors and dopaminergic D2, D3 receptors, highlighting their potential for therapeutic applications in neuropsychiatric and neurodegenerative disorders (Czopek et al., 2016).

Tachykinin NK2 Receptor Antagonists

Research into the therapeutic applications of this chemical class also includes the synthesis and evaluation of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including the structure related to 8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have demonstrated significant NK2 receptor affinity. Such antagonistic activity is particularly relevant in the context of bronchoconstriction and respiratory diseases, indicating potential use in treating conditions like asthma (Smith et al., 1995).

Propiedades

IUPAC Name |

8-[(1-methylimidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-22-12-9-21-18(22)15-23-10-7-20(8-11-23)16-24(19(25)27-20)13-14-26-17-5-3-2-4-6-17/h2-6,9,12H,7-8,10-11,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAJBCMQNHSCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)

![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)

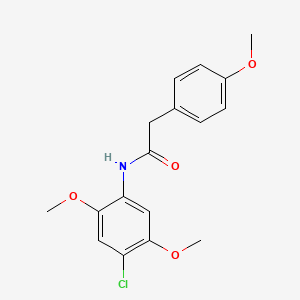

![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)

![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)

![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)

![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)

![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)